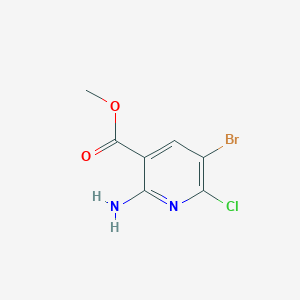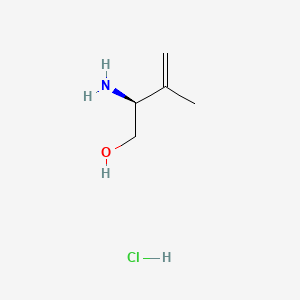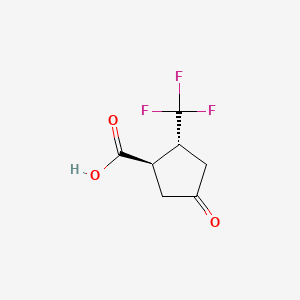
4,4-Dimethylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylazetidine-2-carboxylic acid is a unique organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carboxylic acid functional group and the dimethyl substitution at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihalide, followed by cyclization to form the azetidine ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the cyclization and functionalization processes .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4,4-Dimethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which 4,4-Dimethylazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the azetidine ring can engage in ring-opening reactions under certain conditions. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.
4-Methylazetidine-2-carboxylic acid: Has only one methyl group, resulting in distinct steric and electronic effects.
2-Azetidinone: A related compound with a lactam ring, showing different reactivity due to the presence of the carbonyl group.
Uniqueness: 4,4-Dimethylazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
4,4-dimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4(7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |
Clave InChI |
NTNXDODATBOCJH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)

![3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)

![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)


![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)

![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)


